1-(4-Octylpyridin-3-yl)ethan-1-one
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Overview
Description
1-(4-Octylpyridin-3-yl)ethan-1-one is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an octyl group attached to the pyridine ring at the 4-position and an ethanone group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Octylpyridin-3-yl)ethan-1-one typically involves the alkylation of pyridine derivatives. One common method is the Friedel-Crafts acylation reaction, where pyridine is reacted with an octyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as distillation and recrystallization ensures the compound’s high purity, which is crucial for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Octylpyridin-3-yl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The octyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 1-(4-Octylpyridin-3-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Octylpyridin-3-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Octylpyridin-3-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, potentially inhibiting their activity. Additionally, its hydrophobic octyl group facilitates interactions with lipid membranes, affecting cellular processes.
Comparison with Similar Compounds
- 1-(4-Hexylpyridin-3-yl)ethan-1-one
- 1-(4-Decylpyridin-3-yl)ethan-1-one
- 1-(4-Dodecylpyridin-3-yl)ethan-1-one
Comparison: 1-(4-Octylpyridin-3-yl)ethan-1-one is unique due to its specific octyl chain length, which influences its hydrophobicity and interaction with biological membranes. Compared to shorter or longer alkyl chain derivatives, it may exhibit different solubility, reactivity, and biological activity profiles, making it suitable for specific applications.
Properties
CAS No. |
195143-65-8 |
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Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
1-(4-octylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C15H23NO/c1-3-4-5-6-7-8-9-14-10-11-16-12-15(14)13(2)17/h10-12H,3-9H2,1-2H3 |
InChI Key |
CWDHQNSQXFNXHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(C=NC=C1)C(=O)C |
Origin of Product |
United States |
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